3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide
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Overview
Description
3-bromo-N-[2-(4-nitroanilino)ethyl]benzamide is a carbonyl compound and an organohalogen compound.
Scientific Research Applications
Synthesis and Characterization in Coordination Chemistry
3-Bromo-N-[2-(4-nitroanilino)ethyl]benzamide, a closely related compound to 4-Bromo-N-(di-R-carbamothioyl)benzamide, has been used in coordination chemistry. These compounds and their metal complexes, particularly with Ni(II) and Cu(II), have been synthesized and characterized through various techniques including elemental analyses, FT-IR, and 1H-NMR spectroscopy. The crystal and molecular structure of these compounds provide insights into their formation and characteristics, highlighting their potential in the field of coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
Crystallography and Polymorphism
Research into polymorphs and salts of compounds similar to this compound, such as 4-nitro-N-(quinolin-8-yl)benzamide, reveals diverse crystal structures and polymorphs. These compounds exhibit different packing patterns and hydrogen bonding in their crystal lattice, offering valuable information for pharmaceutical and material science applications (Khakhlary & Baruah, 2014).
Reactivity in Organic Synthesis
In organic synthesis, compounds similar to this compound, like N-thioamido amidines, react with various halogenated alkyl derivatives. These reactions yield derivatives with significant implications in synthetic chemistry, demonstrating the reactivity and versatility of these compounds (Khilifi et al., 2008).
Pharmaceutical Synthesis
Compounds structurally similar to this compound are integral in the synthesis of pharmaceuticals like Nilotinib, an antitumor agent. The stepwise synthesis of such compounds demonstrates the role of bromo-nitroanilinoethyl benzamides in developing effective therapeutic agents (Wang Cong-zhan, 2009).
Antipsychotic Research
Derivatives of benzamide, closely related to this compound, have been synthesized and studied for their antidopaminergic properties, offering potential applications in antipsychotic treatments. The study of these compounds helps understand their interaction with dopamine receptors and their potential therapeutic uses (Högberg et al., 1990).
Antimicrobial Applications
Benzamide derivatives, similar to this compound, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Properties
Molecular Formula |
C15H14BrN3O3 |
---|---|
Molecular Weight |
364.19g/mol |
IUPAC Name |
3-bromo-N-[2-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H14BrN3O3/c16-12-3-1-2-11(10-12)15(20)18-9-8-17-13-4-6-14(7-5-13)19(21)22/h1-7,10,17H,8-9H2,(H,18,20) |
InChI Key |
GVTZMKNKMGOFHE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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